

physical and chemical properties of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde

Cat. No.: B112974

[Get Quote](#)

An In-Depth Technical Guide to 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the synthetic organic compound **2-(3-bromo-phenyl)-thiazole-4-carbaldehyde**. Thiazole derivatives are a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their diverse pharmacological activities. This document collates available data on the properties, potential synthesis, and biological relevance of this specific bromo-substituted phenyl-thiazole derivative to serve as a valuable resource for researchers in drug discovery and development. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide also presents general methodologies and representative data from closely related compounds to infer potential characteristics and guide future research.

Core Properties

The fundamental physicochemical properties of **2-(3-bromo-phenyl)-thiazole-4-carbaldehyde** are summarized below. It is important to note that some of these values are calculated and may

differ from experimentally determined values.

Property	Value	Source
Molecular Formula	C ₁₀ H ₆ BrNOS	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	268.13 g/mol	--INVALID-LINK--, --INVALID-LINK--
CAS Number	750624-69-2	--INVALID-LINK--, --INVALID-LINK--
Appearance	Pale white solid	--INVALID-LINK--
Purity	≥ 97% (HPLC)	--INVALID-LINK--
Storage Conditions	Store at 0-8°C under an inert atmosphere (nitrogen or Argon).	--INVALID-LINK--, --INVALID-LINK--

Note: Specific experimental data for melting point, boiling point, and solubility in various solvents are not readily available in the surveyed literature. One source provides a calculated boiling point of 407.455 °C at 760 mmHg and a calculated density of 1.622 g/cm³.

Chemical Structure and Reactivity

The structure of **2-(3-bromo-phenyl)-thiazole-4-carbaldehyde** comprises a central thiazole ring, which is a five-membered aromatic ring containing sulfur and nitrogen atoms. This core is substituted at the 2-position with a 3-bromophenyl group and at the 4-position with a carbaldehyde (formyl) group.

The presence of the aldehyde group makes the compound susceptible to nucleophilic attack and condensation reactions, providing a reactive handle for further chemical modifications. The bromine atom on the phenyl ring offers a site for cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of diverse functionalities. The thiazole ring itself is a key pharmacophore and its unique electronic properties contribute to the overall reactivity and biological activity of the molecule.

Experimental Protocols

Disclaimer: A detailed, step-by-step experimental protocol for the synthesis of **2-(3-bromo-phenyl)-thiazole-4-carbaldehyde** is not available in the reviewed scientific literature. However, the Hantzsch thiazole synthesis is a widely used and general method for the preparation of thiazole derivatives. Below is a representative protocol for the synthesis of a similar compound, 4-(4-bromophenyl)-thiazol-2-amine, which can be adapted for the synthesis of the target molecule.

Representative Synthesis: Hantzsch Thiazole Synthesis

This method involves the reaction of an α -haloketone with a thioamide. For the synthesis of 2-substituted thiazoles, a common starting material is a thioamide which can be reacted with a 2-halo-1,3-dicarbonyl compound.

A plausible synthetic route to **2-(3-bromo-phenyl)-thiazole-4-carbaldehyde** could involve the reaction of 3-bromothiobenzamide with a suitable 3-halo-2-oxopropanal derivative.

General Procedure for the Synthesis of a 4-(4-Bromophenyl)-thiazol-2-amine Derivative (for illustrative purposes):

- Reaction Setup: To a solution of p-bromoacetophenone in a suitable solvent such as ethanol, an equimolar amount of thiourea is added.
- Catalysis: A catalytic amount of iodine is added to the mixture.
- Reaction Conditions: The reaction mixture is heated under reflux for several hours.
- Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., ammonia solution). The resulting precipitate is filtered, washed with water, and dried.
- Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 4-(4-bromophenyl)-thiazol-2-amine.

Note on Spectral Data: Specific NMR, IR, and mass spectrometry data for **2-(3-bromo-phenyl)-thiazole-4-carbaldehyde** are not available in the surveyed literature. For characterization, researchers would typically acquire ^1H NMR, ^{13}C NMR, FT-IR, and mass

spectra. For a closely related compound, 6-bromo-2-phenylbenzo[d]thiazole, the following spectral data has been reported:

- IR (KBr): ν 3067, 3047, 3015, 1584, 1536, 1477, 1434, 1394, 1302, 1247, 1222, 1090, 1073, 971, 816, 756, 671 cm^{-1}
- ^1H NMR (300 MHz, CDCl_3): δ = 8.09 (s, 1H), 8.06 (d, J = 8.59 Hz, 1H), 8.03 (dd, J = 7.41, 2.12 Hz, 2H), 7.92 (d, J = 8.59 Hz, 1H), 7.48-7.51 (m, 3H)
- ^{13}C NMR (75 MHz, CDCl_3): δ = 168.63, 152.90, 136.64, 133.13, 131.35, 129.89, 129.13, 127.61, 124.29, 124.18, 118.80

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the involvement of **2-(3-bromo-phenyl)-thiazole-4-carbaldehyde** in any signaling pathways.

However, the broader class of thiazole derivatives has been extensively studied and shown to exhibit a wide range of biological activities, including:

- Anticancer Activity: Many thiazole-containing compounds have demonstrated potent anticancer properties. For instance, some derivatives have been investigated as inhibitors of protein kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/mTOR signaling pathway is one such pathway that has been targeted by thiazole derivatives.
- Antimicrobial and Antifungal Activity: The thiazole nucleus is a key component of several antimicrobial and antifungal agents.
- Anti-inflammatory Activity: Certain thiazole derivatives have shown promise as anti-inflammatory agents.

Given that **2-(3-bromo-phenyl)-thiazole-4-carbaldehyde** is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer, it is plausible that its derivatives may interact with key cellular signaling pathways implicated in cancer progression.

[1]

Hypothetical Experimental Workflow for Investigating Biological Activity

Should this compound be investigated for its anticancer potential, a typical experimental workflow would be as follows:

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the biological evaluation of a novel anticancer compound.

Applications and Future Directions

2-(3-bromo-phenyl)-thiazole-4-carbaldehyde serves as a valuable building block in synthetic and medicinal chemistry.^[1] Its utility as an intermediate in the synthesis of pharmaceuticals for cancer and infectious diseases highlights its importance.^[1] Furthermore, its potential application in the development of fluorescent probes for biological imaging and in material science for creating advanced polymers and coatings underscores its versatility.^[1]

Future research efforts could focus on:

- The development of a robust and scalable synthetic protocol for this compound.
- Comprehensive characterization of its physicochemical properties.

- Screening for biological activity against a panel of cancer cell lines and microbial strains.
- Elucidation of its mechanism of action and identification of its molecular targets and involvement in cellular signaling pathways.

Conclusion

2-(3-bromo-phenyl)-thiazole-4-carbaldehyde is a promising heterocyclic compound with significant potential for application in drug discovery, diagnostics, and material science. While there is a notable lack of detailed experimental data in the current literature, its structural features suggest that it is a valuable scaffold for the development of novel bioactive molecules. This technical guide provides a summary of the available information and outlines a path for future research to fully explore the potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112974#physical-and-chemical-properties-of-2-3-bromo-phenyl-thiazole-4-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com